molecular formula C54H67N5O7 B13909645 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B13909645
M. Wt: 898.1 g/mol
InChI Key: RGWHAZWLGXZMBX-YNCYVDIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a synthetic nucleoside analog with a complex structure designed for therapeutic oligonucleotide applications. Its core consists of a purine base (adenine derivative) linked to a modified tetrahydrofuran ring (oxolane). Key structural features include:

  • Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A trityl protecting group at the 5'-position to enhance solubility and prevent undesired side reactions during synthesis .
  • Hexadecoxy chain: A long alkyl (C16) substituent at the 3'-position, which likely increases lipophilicity and membrane permeability .
  • Benzamide moiety: At the N6 position of the purine, providing steric and electronic modulation for target binding .

The compound’s molecular formula is approximately C53H74N5O8 (estimated from analogs), with a molecular weight exceeding 950 g/mol. It is synthesized via multi-step phosphoramidite chemistry, involving thiophosphate intermediates and protecting group manipulations . Analytical characterization includes LC/MS (99% purity) and NMR spectroscopy to confirm stereochemistry and substituent placement .

Properties

Molecular Formula

C54H67N5O7

Molecular Weight

898.1 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C54H67N5O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-64-49-48(60)46(66-53(49)59-39-57-47-50(55-38-56-51(47)59)58-52(61)40-24-19-17-20-25-40)37-65-54(41-26-21-18-22-27-41,42-28-32-44(62-2)33-29-42)43-30-34-45(63-3)35-31-43/h17-22,24-35,38-39,46,48-49,53,60H,4-16,23,36-37H2,1-3H3,(H,55,56,58,61)/t46-,48-,49-,53-/m1/s1

InChI Key

RGWHAZWLGXZMBX-YNCYVDIXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of the Modified Sugar Moiety

  • The sugar backbone is derived from a ribose or deoxyribose precursor.
  • Selective protection of hydroxyl groups with bis(4-methoxyphenyl)(phenyl)methoxy groups is achieved via reaction with appropriate benzyl-type protecting reagents under mild acidic or Lewis acid catalysis.
  • The 3-position hydroxyl is alkylated with a hexadecanol derivative to form the hexadecoxy substituent, typically via Williamson ether synthesis using hexadecyl bromide or tosylate and a suitable base.

Coupling with Purine Base

  • The purine base is introduced via nucleophilic substitution at the anomeric center of the sugar.
  • This step often employs a protected purine derivative such as 6-chloropurine or 6-aminopurine benzamide.
  • Coupling is facilitated by activation of the sugar moiety (e.g., as a sugar halide or trichloroacetimidate) under acidic or Lewis acid catalysis to promote glycosidic bond formation with the purine nitrogen at N9.

Introduction of the Benzamide Group

  • The benzamide substituent at the purine 6-position is introduced either by direct amide formation from 6-aminopurine or by substitution of a leaving group (e.g., 6-chloropurine) with benzamide under amide coupling conditions.
  • This step may require coupling reagents such as EDCI or DCC in the presence of base and solvent systems compatible with nucleoside chemistry.

Final Deprotection and Purification

  • After assembly, the compound undergoes selective deprotection to remove labile protecting groups while retaining the bis(4-methoxyphenyl)(phenyl)methoxy groups for stability.
  • Purification is typically performed by preparative high-performance liquid chromatography (HPLC) or column chromatography.
  • The product is characterized by NMR, mass spectrometry, and elemental analysis to confirm stereochemistry and purity.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Outcome/Notes Reference
Sugar Protection Bis(4-methoxyphenyl)(phenyl)methanol + acid catalyst Selective protection of sugar hydroxyls
Alkylation at 3-OH Hexadecyl bromide, base (e.g., NaH, K2CO3) Formation of hexadecoxy substituent
Glycosidic Bond Formation Activated sugar (e.g., trichloroacetimidate), purine base, Lewis acid catalyst Coupling to purine N9 with stereocontrol
Benzamide Introduction Benzamide, coupling agents (EDCI, DCC), base Amide bond formation at purine C6 position
Deprotection & Purification Mild acid/base, chromatographic purification Isolation of pure target compound

Research Findings and Optimization Insights

  • The stereochemical integrity of the sugar moiety is critical; inversion or epimerization at any chiral center compromises biological activity.
  • The bis(4-methoxyphenyl)(phenyl)methoxy protective groups provide enhanced stability during synthesis and facilitate purification due to their bulky aromatic nature.
  • The hexadecoxy substitution increases lipophilicity, which may improve membrane permeability in biological assays.
  • Use of phosphoramidite chemistry has been reported for related nucleoside analogs to facilitate oligonucleotide synthesis, suggesting potential adaptation for this compound’s synthesis in automated platforms.
  • Yields vary depending on the efficiency of each step, with glycosidic bond formation and alkylation being most sensitive to reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Binding to Receptors: Modulating receptor activity to alter cellular responses.

    Interacting with Nucleic Acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights structural variations among analogs and their implications:

Compound Name/ID Key Structural Features Functional Impact References
Main Compound 3'-hexadecoxy, 5'-DMT, N6-benzamide Enhanced lipophilicity; stable in biological matrices
N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine (CAS 256224-00-7) 5'-DMT, 2'-deoxyribose, N6-benzoyl Standard oligonucleotide building block; moderate stability
Compound 11 4-sulfanyl group, 5'-DMT Thiophosphate enhances nuclease resistance; used in antisense therapies
Compound 12 4-phosphoramidite (2-cyanoethoxy-diisopropylamine) Enables solid-phase oligonucleotide synthesis; reactive for chain elongation
Compound 35 4-phosphoryloxy, 5'-sulfanylmethyl-DMT Stabilizes RNA linkages; potential for siRNA applications
Compound 43 6-oxo-purine, 2-methylpropanamide Altered base pairing; potential for mismatch-tolerant binding

Biological Activity

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxytetrahydrofuran-2-yl]purin-6-yl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics suggest a variety of biological activities, particularly in the realm of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C39H37N5O7
Molecular Weight: 687.76 g/mol
CAS Number: 110764-72-2
IUPAC Name: N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

The compound features a purine base linked to a benzamide moiety and a tetrahydrofuran derivative, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxytetrahydrofuran-2-yl]purin-6-yl]benzamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G1 phase arrest
HeLa (Cervical)10.0Inhibition of DNA synthesis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxytetrahydrofuran-2-yl]purin-6-yl]benzamide resulted in a 50% reduction in TNF-alpha levels compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxytetrahydrofuran-2-y]purin-6-y]benzamide indicates favorable absorption and distribution characteristics. Studies suggest it is well absorbed through the gastrointestinal tract with a bioavailability rate estimated at 75% .

Table 2: Pharmacokinetic Parameters

ParameterValue
Absorption75%
Half-life8 hours
Volume of distribution1.5 L/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.